molecular formula C16H15N7O3 B2974092 3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034531-55-8

3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2974092
CAS No.: 2034531-55-8
M. Wt: 353.342
InChI Key: UIHRFFKRNVAFRR-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a synthetic organic compound with the CAS Number 2034531-55-8 and a molecular weight of 353.34 g/mol . Its complex molecular structure, with the formula C16H15N7O3, incorporates multiple nitrogen-containing heterocycles, including a [1,2,4]triazolo[4,3-a]pyridine scaffold linked to both a 1,2,4-oxadiazole and a 3,5-dimethylisoxazole-4-carboxamide group . This specific arrangement of heterocyclic systems is often associated with potential pharmacological activity in medicinal chemistry research. Compounds featuring triazole, oxadiazole, and isoxazole motifs are frequently investigated for their diverse biological properties and their ability to interact with various enzymatic targets . This product is offered as a high-quality chemical reference standard for non-human research applications. It is supplied with comprehensive documentation, including analytical data to verify identity and purity. Researchers are encouraged to contact our scientific support team for additional technical information and to discuss specific application needs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,5-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O3/c1-8-13(9(2)25-21-8)15(24)17-7-12-19-20-14-11(5-4-6-23(12)14)16-18-10(3)22-26-16/h4-6H,7H2,1-3H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHRFFKRNVAFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a complex heterocyclic compound with potential therapeutic applications. The unique structural features of this compound suggest a range of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6O3C_{15}H_{16}N_{6}O_{3} with a molecular weight of approximately 324.33 g/mol. The structure incorporates multiple heterocycles, including isoxazole and oxadiazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₆N₆O₃
Molecular Weight324.33 g/mol
CAS Number936074-56-5
Key Functional GroupsIsoxazole, Oxadiazole, Triazole

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The isoxazole and oxadiazole rings can modulate enzyme activity and receptor interactions, potentially influencing pathways involved in cancer and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring oxadiazole and triazole groups. For instance:

  • Cell Proliferation Inhibition : Compounds structurally related to this compound have shown significant inhibition of cell proliferation in various cancer cell lines. For example, a related triazole derivative exhibited an IC50 value of 9 μM against A549 human lung cancer cells .

Enzyme Inhibition

The oxadiazole derivatives have been reported to inhibit human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis . Such inhibition suggests that this compound may also possess similar enzyme-modulating properties.

Case Studies

  • Study on Triazolo Derivatives :
    • A series of triazolo derivatives were synthesized and evaluated for their anticancer effects. One derivative demonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.49 to 48.0 μM .
  • Mechanistic Insights :
    • Research indicates that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways such as AMPK .

Comparison with Similar Compounds

Key Similarities :

  • Shares the triazolo[4,3-a]pyridine core and 3-methyl-1,2,4-oxadiazole substituent at position 6.
  • Both compounds feature a methyl-linked carboxamide group at position 3 of the triazolo-pyridine ring.

Key Differences :

  • Substituent at the carboxamide position: The target compound uses an isoxazole-4-carboxamide group, while the analog employs a benzo[d]oxazol-2-one-linked acetamide.
  • Molecular weight: The analog has a higher molecular weight (405.4 g/mol vs. ~395 g/mol estimated for the target compound) due to the benzo[d]oxazole moiety.
  • Data availability: The analog lacks reported density, boiling point, and melting point data, mirroring gaps in the target compound’s characterization .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

Structural Contrasts :

  • Core heterocycle: Imidazo[1,2-a]pyridine (partially saturated) vs. triazolo[4,3-a]pyridine (fully aromatic).
  • Functional groups: The imidazo-pyridine derivative includes cyano, nitroaryl, and ester groups, whereas the target compound prioritizes oxadiazole and isoxazole-carboxamide moieties.

Experimental Data :

  • Melting point: 243–245°C (imidazo-pyridine) vs. N/A for the target compound.
  • Spectral characterization: The imidazo-pyridine was validated via $^1$H NMR, $^13$C NMR, IR, and HRMS, demonstrating robust analytical workflows for similar heterocycles .

Implications of Structural Variations

  • Bioactivity Potential: The triazolo-pyridine core in the target compound and Analog 1 may enhance binding to kinase or protease targets due to aromatic nitrogen-rich scaffolds. In contrast, Analog 2’s imidazo-pyridine and ester groups suggest divergent reactivity or solubility profiles.
  • Synthetic Challenges : The absence of melting point data for the target compound and Analog 1 highlights gaps in purification or stability studies, whereas Analog 2’s detailed spectral data underscores established synthetic protocols for imidazo-pyridines .

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